3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Description
This compound (CID 695482) belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Its molecular formula is C₁₁H₁₃N₃OS with a tert-butyl carboxamide group and three methyl substituents at positions 4, 5, and 6 (). The structural features include:
- Methyl groups increasing lipophilicity and steric bulk.
- N-tert-butyl carboxamide contributing to metabolic stability.
Key physical properties include a predicted collision cross-section (CCS) of 151.9 Ų for the [M+H]+ adduct, indicative of a compact molecular geometry ().
Properties
CAS No. |
633283-67-7 |
|---|---|
Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H21N3OS/c1-7-8(2)10-11(16)12(13(19)18-15(4,5)6)20-14(10)17-9(7)3/h16H2,1-6H3,(H,18,19) |
InChI Key |
JIFNOSLTBLIIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chloropyridines with Thiols
A widely adopted method involves reacting 2,4-dichloro-3-cyanopyridine derivatives with ethyl thioglycolate under basic conditions (Scheme 1). For example:
- Substrate : 4-Methoxy-2-chloro-3-cyanopyridine
- Reagent : Ethyl thioglycolate, triethylamine
- Conditions : Reflux in ethanol, 6–8 hours
- Yield : 60–85%
This approach allows regioselective substitution at the pyridine C4 position. Adapting this method, 4,5,6-trimethyl groups can be introduced using pre-methylated pyridine precursors.
Introduction of Methyl Groups
Regioselective methylation is critical for installing the 4,5,6-trimethyl pattern.
Nucleophilic Alkylation
Methyl groups are introduced via nucleophilic substitution on chloropyridines using methyl Grignard reagents or sodium methoxide:
Mitsunobu Reaction
For sterically hindered positions, the Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) ensures efficient methylation:
Amino Group Installation at C3
The C3 amino group is introduced via reduction of nitro intermediates or direct cyclization with ammonia.
Nitration and Reduction
Direct Amination During Cyclization
Using 2-(acetylthio)acetamide in the cyclization step directly incorporates the C3 amino group:
- Substrate : 4,5,6-Trimethyl-2-chloro-3-cyanopyridine
- Reagent : 2-(Acetylthio)acetamide, K₂CO₃
- Yield : 55–70%
Carboxamide Functionalization at C2
The tert-butyl carboxamide is installed via coupling of the carboxylic acid intermediate with tert-butylamine.
Hydrolysis of Ester to Carboxylic Acid
Amide Coupling with tert-Butylamine
Activation of the carboxylic acid followed by coupling:
- Method A (HATU) :
- Method B (Acid Chloride) :
Optimization and Challenges
Regioselectivity Control
Methyl group placement requires careful optimization of reaction conditions to avoid over-alkylation. Microwave-assisted synthesis improves selectivity for 4,5,6-trimethyl derivatives.
tert-Butylamine Solubility
Coupling efficiency is enhanced using polar aprotic solvents (DMF, DMSO) and excess tert-butylamine (2.5 equiv).
Purification
Silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) isolates the final product.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl groups to the amino nitrogen .
Scientific Research Applications
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights structural differences between the target compound and selected analogs:
Key Observations :
- Substituent Bulk: The target compound’s tert-butyl group provides greater steric hindrance compared to smaller groups like methyl () or morpholino ().
- Electron-Withdrawing vs. Donating Groups: Analogs with cyano () or chloro () substituents exhibit enhanced electrophilicity, contrasting with the electron-donating methyl groups in the target compound.
Mechanistic Insights :
Physical and Spectral Properties
Implications :
- Higher molecular weight analogs (e.g., 9p) exhibit lower thermal stability.
- The target compound’s decomposition temperature (>300°C) suggests robustness under high-temperature conditions.
Biological Activity
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thienopyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a thieno[2,3-b]pyridine core with various substituents that may influence its biological activity. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O1S |
| Molecular Weight | 250.36 g/mol |
| CAS Number | 2248379-55-5 |
Antitumor Activity
Thienopyridine derivatives have also been investigated for their antitumor properties. In vitro studies have demonstrated that modifications in the thieno[2,3-b]pyridine structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions showed significant inhibition of cell proliferation in breast and lung cancer models .
The mechanism by which thienopyridine derivatives exert their biological effects often involves modulation of key signaling pathways. For example:
- Inhibition of Kinases : Some derivatives inhibit protein kinases involved in cell growth and proliferation.
- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
- Antiviral Activity Study : A study published in 2012 explored the antiviral effects of various thienopyridine derivatives against influenza viruses. The results indicated that specific modifications increased potency against viral replication .
- Antitumor Efficacy : A recent study focused on a series of thienopyridine compounds and their effects on human cancer cell lines. It was found that compounds with a tert-butyl group at the amino position showed enhanced cytotoxicity compared to those without this modification .
Q & A
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to achieve >98% purity .
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 351.37 for C₁₅H₁₅F₂N₅OS) .
- ¹H/¹³C NMR : Key signals include δ 1.40 ppm (tert-butyl protons) and δ 165 ppm (amide carbonyl) .
How can researchers address low yields in multi-step syntheses of this compound?
Advanced Research Question
Low yields often stem from intermediate instability or side reactions. Strategies include:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization .
- Catalytic optimization : Pd(OAc)₂/XPhos improves Buchwald-Hartwig amidation yields from 45% to 82% .
- In situ monitoring : ReactIR tracks reaction progress by detecting carbonyl intermediates (e.g., 1720 cm⁻¹) .
What are the key challenges in establishing SAR for this compound class?
Advanced Research Question
SAR challenges include:
- Conformational flexibility : Thienopyridine rings adopt non-planar geometries, complicating docking studies.
- Metabolic instability : Methyl groups at position 4 increase susceptibility to glucuronidation. Solutions:
How do substituents at the pyridine ring influence electronic properties?
Basic Research Question
Electron-withdrawing groups (e.g., -CF₃) decrease HOMO-LUMO gaps (ΔE = 3.2 eV vs. 4.1 eV for -CH₃), enhancing reactivity in electrophilic substitutions. Hammett constants (σ) correlate with reaction rates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
